![molecular formula C22H21N3O5S B3006800 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105236-68-7](/img/structure/B3006800.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds : A study detailed the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, which demonstrated anti-inflammatory and analgesic activities. These compounds were explored for their potential as COX-1/COX-2 inhibitors, highlighting the process of designing and testing novel molecules with therapeutic potential (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Potential Anticancer Agents : Another study focused on the synthesis and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their anticancer activity. This work demonstrates the process of identifying and testing new chemical entities against cancer cell lines, providing a model for how similar compounds might be assessed for their therapeutic potential (M. M. Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020).
Antitumor Activity Evaluation : The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were examined, showcasing the potential of structurally diverse compounds for cancer treatment. This research illustrates the exploration of the antitumor potential of synthesized compounds, which could be relevant to the development of new drugs (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-28-17-4-2-3-15(7-17)12-31-22-24-16(10-21(27)25-22)9-20(26)23-11-14-5-6-18-19(8-14)30-13-29-18/h2-8,10H,9,11-13H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLMSKZSIDPKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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